![molecular formula C6H9NaO3 B8258922 Ethyl acetoacetate sodium salt](/img/structure/B8258922.png)
Ethyl acetoacetate sodium salt
Overview
Description
Ethyl acetoacetate sodium salt, also known as sodium ethyl acetoacetate, is an organic compound with the molecular formula C₆H₉NaO₃. It is the sodium salt of ethyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its ability to form enolates, which are highly reactive intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate sodium salt is typically prepared through the Claisen condensation of ethyl acetate in the presence of sodium metal or sodium ethoxide. The reaction involves the deprotonation of ethyl acetate to form an enolate, which then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of ethyl acetoacetate. This intermediate is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting ethyl acetate with sodium metal or sodium ethoxide under controlled conditions. The reaction mixture is then acidified, washed, dried, and distilled under reduced pressure to obtain the refined product .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetoacetate sodium salt undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sodium salt can react with alkyl halides to form alkylated derivatives.
Condensation Reactions: It can participate in condensation reactions to form cyclic compounds such as pyridines, quinolines, and pyrazoles.
Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides in the presence of a base.
Condensation Reactions: Various aldehydes or ketones under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Alkylated Derivatives: Formed through nucleophilic substitution.
Cyclic Compounds: Formed through condensation reactions.
Ethyl 3-Hydroxybutyrate: Formed through reduction.
Scientific Research Applications
Organic Synthesis
Ethyl acetoacetate sodium salt serves as a crucial intermediate in organic synthesis. It is primarily used for:
- Alkylation and Dialkylation : The sodium salt readily forms derivatives that can undergo alkylation reactions, leading to the synthesis of more complex organic molecules. This property is particularly valuable in the production of various pharmaceuticals and fine chemicals .
- Condensation Reactions : this compound participates in condensation reactions, facilitating the formation of heterocyclic compounds such as pyridines, quinolines, pyrazoles, and pyrroles. These compounds are significant in medicinal chemistry due to their biological activities .
Table 1: Key Reactions Involving this compound
Reaction Type | Products Generated | Applications |
---|---|---|
Alkylation | Alpha-substituted acetoacetic esters | Pharmaceuticals |
Condensation | Heterocycles (e.g., pyridines) | Drug development |
Esterification | Various esters | Flavoring agents |
Pharmaceutical Applications
This compound is integral in the pharmaceutical industry for synthesizing several active pharmaceutical ingredients (APIs). Its applications include:
- Synthesis of Analgesics and Antibiotics : The compound is a precursor for producing analgesics and antibiotics, contributing significantly to pain management and infection control .
- Vitamins : It is used in synthesizing vitamin B1 (thiamine) and other vitamins, highlighting its importance in nutritional supplements .
- Anticancer Agents : Recent studies have explored derivatives of this compound as potential anticancer agents, demonstrating its relevance in cancer research .
Case Study: Synthesis of Anticancer Agents
A recent study evaluated novel derivatives of this compound containing nitrogen heterocycles for their anti-proliferative activity against cancer cell lines. The findings indicated that specific modifications to the ethyl acetoacetate structure enhanced its efficacy as an anticancer agent .
Agrochemical Applications
In the agrochemical sector, this compound finds applications as an intermediate for:
- Pesticides : It is utilized in synthesizing various pesticides, enhancing crop protection against pests and diseases .
- Plant Growth Regulators : The compound plays a role in developing plant growth regulators that improve crop yield and quality.
Industrial Applications
This compound is also employed in several industrial processes:
- Solvent Use : It acts as a solvent in the production of inks, paints, and coatings due to its favorable solvent properties and low environmental impact .
- Flavoring Agents : In the food industry, it is used as a flavoring agent in confectionery products and beverages, contributing to the sensory profile of various food items .
Table 2: Industrial Applications of this compound
Industry | Application | Notes |
---|---|---|
Food | Flavoring agents | Used in confectionery and beverages |
Coatings | Solvent for paints and inks | Environmentally friendly solvent |
Agrochemicals | Intermediate for pesticides | Enhances crop protection |
Mechanism of Action
The mechanism of action of ethyl acetoacetate sodium salt involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution, condensation, and other reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Ethyl acetoacetate sodium salt is similar to other β-keto esters such as methyl acetoacetate and diethyl malonate. it is unique in its ability to form stable enolates, making it highly versatile in organic synthesis. Similar compounds include:
Methyl Acetoacetate: Another β-keto ester with similar reactivity but different physical properties.
Diethyl Malonate: Used in malonic ester synthesis, similar to the acetoacetic ester synthesis
This compound stands out due to its stability and reactivity, making it a valuable reagent in various chemical transformations.
Biological Activity
Ethyl acetoacetate sodium salt, a sodium salt of ethyl acetoacetate, is an important compound in organic synthesis and has garnered attention for its biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Formula
- Chemical Formula: CHNaO
- Molecular Weight: 158.13 g/mol
- Appearance: Typically a white to off-white solid.
This compound is derived from ethyl acetoacetate, which is an ethyl ester of acetoacetic acid. The compound plays a crucial role in various chemical reactions, particularly in the synthesis of heterocyclic compounds.
-
Antimicrobial Activity
- This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .
- Antioxidant Properties
- Anti-inflammatory Effects
- Cytotoxicity Against Cancer Cells
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, demonstrating its potential as a natural preservative in food products .
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage. The IC50 value was determined to be approximately 25 µg/mL .
Study 3: Anti-inflammatory Response
A controlled experiment involving murine models showed that administration of this compound reduced paw edema by 40% compared to the control group, suggesting its potential use in treating inflammatory conditions .
Applications
-
Pharmaceutical Industry
- Used as an intermediate in the synthesis of pharmaceuticals due to its versatile reactivity.
-
Food Industry
- Acts as a flavoring agent and preservative due to its antimicrobial properties.
-
Agricultural Chemistry
- Investigated for potential use as a biopesticide due to its biological activity against plant pathogens.
Properties
IUPAC Name |
sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLPINAPVLRJBZ-FXRZFVDSSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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